molecular formula C8H4Cl2FN B1410641 2,3-Dichloro-5-fluorophenylacetonitrile CAS No. 1804881-17-1

2,3-Dichloro-5-fluorophenylacetonitrile

Cat. No.: B1410641
CAS No.: 1804881-17-1
M. Wt: 204.02 g/mol
InChI Key: RBHOJNWRZHEFGU-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluorophenylacetonitrile is a halogenated aromatic nitrile with the molecular formula C₈H₄Cl₂FN. Its structure features two chlorine atoms at the 2- and 3-positions of the benzene ring and a fluorine atom at the 5-position, linked to an acetonitrile group. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity and biological activity .

Properties

IUPAC Name

2-(2,3-dichloro-5-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2FN/c9-7-4-6(11)3-5(1-2-12)8(7)10/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHOJNWRZHEFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-fluorophenylacetonitrile typically involves the reaction of 2,3-dichloro-5-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the nitrile group .

Industrial Production Methods

In industrial settings, the production of 2,3-Dichloro-5-fluorophenylacetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-fluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-5-fluorophenylacetonitrile is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
2,3-Dichloro-5-fluorophenylacetonitrile C₈H₄Cl₂FN 214.0 2-Cl, 3-Cl, 5-F High reactivity in cross-coupling reactions
2,4-Dichloro-5-fluorophenylacetonitrile C₈H₄Cl₂FN 214.0 2-Cl, 4-Cl, 5-F Lower steric hindrance than 2,3-isomer
(2-Chloro-5-fluorophenyl)acetonitrile C₈H₅ClFN 179.6 2-Cl, 5-F Intermediate in antidepressant synthesis
2-Chloro-5-(trifluoromethyl)phenylacetonitrile C₉H₅ClF₃N 219.6 2-Cl, 5-CF₃ Agrochemically active due to lipophilicity
(3-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO 165.2 3-F, 5-OCH₃ Soluble in polar solvents; limited thermal stability

Biological Activity

2,3-Dichloro-5-fluorophenylacetonitrile is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, cytotoxic effects, and potential applications in various therapeutic areas.

Chemical Structure and Properties

2,3-Dichloro-5-fluorophenylacetonitrile has the following chemical structure:

  • Chemical Formula : C9H6Cl2F N
  • Molecular Weight : 218.06 g/mol
  • CAS Number : 1804881-17-1

The compound features a phenyl ring substituted with two chlorine atoms and one fluorine atom, along with an acetonitrile functional group. This structure influences its reactivity and interaction with biological targets.

The biological activity of 2,3-Dichloro-5-fluorophenylacetonitrile primarily involves its interaction with specific enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, altering the enzyme's function. This mechanism is crucial for its applications in cancer therapy and other biomedical fields.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of 2,3-Dichloro-5-fluorophenylacetonitrile against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly in lung (A549), colorectal (SW-480), and breast (MCF-7) cancer models.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic effects of 2,3-Dichloro-5-fluorophenylacetonitrile compared to standard chemotherapy agents:

CompoundCell LineIC50 (µM)
2,3-Dichloro-5-fluorophenylacetonitrileA549 (Lung)5.9 ± 1.7
SW-480 (Colorectal)2.3 ± 0.91
MCF-7 (Breast)5.65 ± 2.33
CisplatinA54915.37
SW-48016.1
MCF-73.2

These results indicate that 2,3-Dichloro-5-fluorophenylacetonitrile exhibits superior cytotoxicity compared to Cisplatin in specific cancer cell lines, suggesting its potential as an effective anticancer agent .

Apoptotic Induction

Further investigation into the mechanism of cell death caused by this compound revealed that it induces apoptosis in a dose-dependent manner. The apoptotic activity was assessed using Annexin V staining combined with propidium iodide (PI) to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis Data

The results from apoptosis assays are summarized below:

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)
52.6121.2
1033.26-
1565.08-

These findings demonstrate a clear increase in late-stage apoptosis as the concentration of the compound rises .

Applications in Research and Industry

The compound is not only valuable in cancer research but also serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its role extends to studying enzyme inhibition and protein-ligand interactions, making it a versatile tool in both academic and industrial settings.

Case Studies

  • Lung Cancer Study : A study focused on the efficacy of 2,3-Dichloro-5-fluorophenylacetonitrile against A549 lung adenocarcinoma cells demonstrated significant cytotoxic effects compared to traditional chemotherapeutics.
  • Enzyme Inhibition Research : Research exploring the compound's ability to inhibit specific enzymes has revealed its potential as a lead compound for drug development targeting various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.